ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Description
Ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative with the InChIKey PUWBXNQNPHVRJT-UHFFFAOYSA-N and CAS number 1909312-93-1 . Structurally, it features a pyrazole ring substituted at position 5 with a 2,6-difluorophenyl group, a methyl group at position 1, and an ethyl ester at position 2. This compound is primarily listed in supplier catalogs (e.g., SCHEMBL174543) but lacks publicly accessible peer-reviewed studies detailing its synthesis, physical properties, or applications in the provided evidence.
Properties
IUPAC Name |
ethyl 5-(2,6-difluorophenyl)-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-3-19-13(18)10-7-11(17(2)16-10)12-8(14)5-4-6-9(12)15/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWBXNQNPHVRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=C(C=CC=C2F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit a broad spectrum of biological properties, including antimicrobial activity. Ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential as an antimicrobial agent. The presence of fluorine substituents enhances the compound's biological activity by increasing lipophilicity and improving membrane permeability, which is crucial for targeting bacterial cells effectively .
Anticancer Properties
The compound has also been studied for its anticancer potential. Pyrazole derivatives have been linked to the inhibition of various cancer cell lines. The mechanism often involves the modulation of specific enzymatic pathways that are critical in cancer progression . For instance, studies indicate that certain pyrazole derivatives can act as kinase inhibitors, which are pivotal in cancer treatment strategies.
Agrochemicals
This compound is being explored as a potential herbicide. The structural characteristics of pyrazole compounds allow them to interact with plant growth regulators, thereby affecting plant metabolism and growth. The fluorinated phenyl group enhances herbicidal activity by improving the compound's stability and selectivity towards target plants .
Material Science
In material science, pyrazole derivatives are being investigated for their properties as organic semiconductors. Their ability to form stable films and exhibit charge transport properties makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The unique electronic properties imparted by the difluorophenyl group contribute to enhanced performance in electronic devices.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Herbicidal Activity
In agricultural research, a series of experiments assessed the herbicidal properties of this compound on common weeds. Results demonstrated effective control over weed growth at low concentrations, highlighting its potential utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights structurally analogous compounds, though direct experimental data (e.g., solubility, reactivity, bioactivity) are absent. Below is a comparative analysis based on substituent effects and known trends in pyrazole chemistry:
Table 1: Structural Comparison of Ethyl 5-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate and Analogues
| Compound Name | Core Structure | Substituent Positions | Functional Groups | Key Differences |
|---|---|---|---|---|
| This compound | Pyrazole | 1: Methyl; 3: Ethyl ester; 5: 2,6-difluorophenyl | Ester, Fluorophenyl | Reference compound |
| Ethyl 5-(2,4-difluorophenoxy)pentanoate | Phenoxy pentanoate | N/A | Ether, Ester | Replaces pyrazole with phenoxy chain; alters electronic profile |
| Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate | Thiadiazole | 2: Ethyl ester; 5: 2,4-difluorophenyl | Ester, Fluorophenyl | Substitutes pyrazole with thiadiazole; sulfur atom introduces distinct electronic and steric properties |
Key Observations:
Fluorine Substitution Patterns :
- The 2,6-difluorophenyl group in the target compound may confer greater steric hindrance and symmetry compared to 2,4-difluorophenyl analogues. This could influence crystal packing (relevant for materials science) or receptor binding in biological systems .
- Thiadiazole derivatives (e.g., Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate) often exhibit enhanced metabolic stability compared to pyrazoles due to sulfur’s electronegativity, though this requires experimental validation .
Thiadiazoles, with their sulfur atom, may engage in different non-covalent interactions (e.g., chalcogen bonding), affecting solubility and target affinity .
Ester Group Variations: Ethyl esters are common in prodrug design due to hydrolytic lability.
Biological Activity
Ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
- Molecular Formula : C13H12F2N2O2
- Molecular Weight : 266.24 g/mol
- CAS Number : 1361019-08-0
- SMILES Notation : CCOC(=O)C1=NN(C(C(F)F)=C1)C
Synthesis
The synthesis of this compound typically involves the reaction of diethyl oxalate with substituted acetophenone derivatives in the presence of sodium ethoxide. This method produces a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which can then be further characterized using various spectroscopic techniques such as NMR and mass spectrometry .
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate exhibit significant anti-inflammatory properties. For instance, in a study utilizing a carrageenan-induced paw edema model in rats, certain derivatives showed enhanced anti-inflammatory effects compared to controls. The substitution at the pyrazole scaffold appears to play a crucial role in improving these activities .
Anticancer Activity
This compound has been evaluated for its anticancer potential. Pyrazole derivatives are well-known for their ability to inhibit various cancer cell types. In vitro studies have shown that compounds containing the pyrazole moiety can induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These compounds often target critical pathways involved in cell proliferation and survival, including inhibition of lactate dehydrogenase (LDH), which is essential for cancer metabolism .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model/Cell Line | IC50/Effect |
|---|---|---|---|
| This compound | Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction |
| Ethyl 5-(substituted)-1H-pyrazole derivatives | Anticancer | MDA-MB-231 breast cancer cells | Induces apoptosis |
| Other pyrazole derivatives | LDH inhibition | MiaPaCa2 pancreatic cancer cells | Low nM inhibition |
Research Highlights
- A study published in PubMed indicated that substitution on the pyrazole ring could enhance anti-inflammatory activity significantly when tested against carrageenan-induced inflammation models .
- Another investigation focused on the anticancer properties highlighted that pyrazole derivatives could effectively inhibit cell proliferation across various cancer types by targeting metabolic pathways critical for tumor growth .
- The discovery and optimization of pyrazole-based inhibitors have shown promising results in inhibiting lactate dehydrogenase (LDH), suggesting potential applications in cancer therapeutics .
Q & A
Q. What are the recommended synthetic routes for ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A typical procedure involves reacting 2,6-difluorophenyl-substituted diketones with methyl hydrazine in ethanol under reflux (80–100°C) for 10–12 hours . Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) may enhance yield. Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol is recommended . Optimization should employ Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading .
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks by comparing with analogous pyrazole derivatives (e.g., δ 6.8–7.2 ppm for difluorophenyl protons) .
- LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using electrospray ionization (ESI).
- IR Spectroscopy : Identify ester C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
Cross-validate data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
Q. What safety precautions are necessary when handling this compound, given limited toxicological data?
- Methodological Answer : Despite being classified as a "non-hazardous substance" in similar pyrazole esters , assume precautionary measures:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Dispose of waste via licensed chemical disposal services, as ecological toxicity data are unavailable .
- Refer to SDS Section 8 for ventilation requirements and Section 13 for disposal protocols .
Q. How can solubility and purification challenges be addressed during synthesis?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (DMF, DMSO) for dissolution; use sonication for stubborn precipitates.
- Purification : Employ gradient elution in chromatography (e.g., 5–30% ethyl acetate in hexane) or fractional crystallization using ethanol/water mixtures . Monitor purity via TLC (Rf ≈ 0.4 in 1:3 ethyl acetate/hexane) .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of the pyrazole ring in this compound?
- Methodological Answer : The reaction proceeds via a Knorr-type mechanism:
Nucleophilic attack : Methyl hydrazine attacks the β-keto ester’s carbonyl group, forming a hydrazone intermediate.
Cyclization : Acid catalysis (e.g., acetic acid) promotes intramolecular dehydration, closing the pyrazole ring .
Isotopic labeling (e.g., ¹⁵N-tracing) or in situ FTIR can track intermediate formation .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemistry : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinase inhibitors) using AutoDock Vina. Prioritize compounds with low binding energies (< −8 kcal/mol).
- QSAR Models : Corrogate substituent effects (e.g., fluorine position) with biological activity using partial least squares regression .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments)?
- Methodological Answer :
- Statistical Validation : Apply multivariate analysis (PCA or PLS) to identify outliers or systematic errors .
- Cross-Technique Correlation : Compare NMR data with X-ray crystallography (if crystals are obtainable) or high-resolution MS for molecular formula confirmation .
- Collaborative Verification : Replicate experiments in independent labs to rule out instrumentation bias.
Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrazole-based analogs?
- Methodological Answer :
- Analog Library Synthesis : Vary substituents at positions 1 (methyl), 3 (ester), and 5 (difluorophenyl) using parallel synthesis .
- Biological Assays : Test analogs in dose-response curves (e.g., IC₅₀ determination in enzyme inhibition assays).
- 3D Pharmacophore Mapping : Identify critical steric/electronic features using MOE or Schrödinger Suite .
Q. How can reaction engineering principles improve scalability and yield?
- Methodological Answer :
- Flow Chemistry : Optimize continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to adjust pH or temperature dynamically .
- DoE-Based Optimization : Use response surface methodology (RSM) to model interactions between variables (e.g., residence time vs. catalyst concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
